diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate
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Overview
Description
Diethyl (2R,3R)-1,4-dioxaspiro[45]decane-2,3-dicarboxylate is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between a dioxane ring and a decane ring, making it an interesting subject for research in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate typically involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction yields diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which can undergo partial de-ethoxycarbonylation upon distillation to produce the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with biological molecules in a unique manner, potentially targeting specific enzymes or receptors. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate: A closely related compound with a similar spirocyclic structure.
2-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride: Another spirocyclic compound with different substituents.
Uniqueness: Diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate is unique due to its specific spiro linkage and the presence of two ester groups. This combination of features makes it distinct from other spirocyclic compounds and provides unique opportunities for chemical modifications and applications.
Properties
Molecular Formula |
C14H22O6 |
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Molecular Weight |
286.32 g/mol |
IUPAC Name |
diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H22O6/c1-3-17-12(15)10-11(13(16)18-4-2)20-14(19-10)8-6-5-7-9-14/h10-11H,3-9H2,1-2H3/t10-,11-/m1/s1 |
InChI Key |
PGTQQJKIKPXQAI-GHMZBOCLSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](OC2(O1)CCCCC2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1C(OC2(O1)CCCCC2)C(=O)OCC |
Origin of Product |
United States |
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